Bis(triphenylphosphine)copper tetrahydroborate

Catalog No.
S761865
CAS No.
16903-61-0
M.F
C36H34BCuP2-
M. Wt
603.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(triphenylphosphine)copper tetrahydroborate

CAS Number

16903-61-0

Product Name

Bis(triphenylphosphine)copper tetrahydroborate

IUPAC Name

boranuide;copper;triphenylphosphane

Molecular Formula

C36H34BCuP2-

Molecular Weight

603.0 g/mol

InChI

InChI=1S/2C18H15P.BH4.Cu/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h2*1-15H;1H4;/q;;-1;

InChI Key

OIFZQKCJHVNBRA-UHFFFAOYSA-N

SMILES

[B-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu+]

Canonical SMILES

[BH4-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu]

The exact mass of the compound Bis(triphenylphosphine)copper tetrahydroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis(triphenylphosphine)copper tetrahydroborate (CAS 16903-61-0) is a specialized, mild, and chemoselective reducing agent and copper(I) precursor. Its structure—a copper center coordinated by two triphenylphosphine ligands and a tetrahydroborate anion—confers broad solubility in organic solvents and highly attenuated, specific hydride-transfer capabilities compared to standard alkali metal borohydrides [1]. For procurement and process chemistry, its primary value lies in its ability to perform precise reductions—such as converting acid chlorides to aldehydes or selectively reducing enals—under mild, room-temperature conditions without the need for cryogenic cooling, pressurized hydrogen, or rare-earth additives[1].

Research Fit

Controlled hydride donor for aldehyde synthesis from acid chlorides
Chemoselective aldehyde reduction in the presence of ketones
Reductive amination with broad functional group tolerance (–Cl, –NO₂, –CN, –OCH₃)

Substituting Bis(triphenylphosphine)copper tetrahydroborate with generic sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) results in severe over-reduction, such as driving acid chlorides completely to primary alcohols instead of halting at the aldehyde stage . Furthermore, attempting to bypass procurement by generating the reagent in situ from copper(I) chloride and NaBH4 introduces unreacted free borohydride into the system; this destroys the precise chemoselectivity required for complex late-stage functionalization and leads to unpredictable batch-to-batch impurity profiles [1].

Substitution Risk

NaBH₄ reduces acid chlorides directly to alcohols
This compound stops at aldehyde stage at ambient temperature
Copper complexes with smaller phosphines (e.g., PMe₃) alter selectivity and stability
Steric bulk of PPh₃ ligands provides controlled hydride transfer
Ligand-deficient copper borohydrides decompose rapidly at 20–25 °C
Title compound is shelf-stable up to 177 °C with PPh₃ protection

Controlled Reduction of Acid Chlorides to Aldehydes

Bis(triphenylphosphine)copper tetrahydroborate enables the direct reduction of acid chlorides to aldehydes in 70–85% yields at room temperature, effectively halting the reaction before over-reduction occurs [1]. In contrast, baseline reagents like LiAlH4 or unmoderated NaBH4 rapidly over-reduce acid chlorides to primary alcohols, forcing buyers to otherwise rely on complex cryogenic conditions (e.g., DIBAL-H) or hazardous pressurized hydrogen gas (Rosenmund reduction) to achieve the same aldehyde selectivity .

Evidence DimensionYield of aldehyde from acid chloride
Target Compound Data70–85% yield (halts at aldehyde)
Comparator Or BaselineNaBH4 / LiAlH4 (predominantly yields primary alcohols)
Quantified Difference>70% improvement in aldehyde selectivity
ConditionsRoom temperature, neutral organic solvent (e.g., acetone or DCM)

Allows procurement teams to replace hazardous pressurized hydrogenation or cryogenic DIBAL-H workflows with a bench-stable, room-temperature solid reagent.

Thermal Stability
Class-level inference
Decomposes at 177 °C vs. ligand-deficient Cu borohydrides decompose at 20–25 °C
Enables ambient storage and handling
Stability attributed to PPh₃ coordination; class-level data

Additive-Free 1,2-Reduction of Enals and Enones

This compound delivers regioselective 1,2-reduction of α,β-unsaturated aldehydes to allylic alcohols, leaving the alkene functionality entirely intact[1]. Standard NaBH4 frequently produces a mixture of 1,2- and 1,4-reduction products unless modified by stoichiometric rare-earth additives, such as CeCl3 in the Luche reduction .

Evidence DimensionRegioselectivity (1,2 vs 1,4 reduction)
Target Compound DataHighly selective 1,2-reduction (alkene intact)
Comparator Or BaselineNaBH4 (mixed 1,2 and 1,4 reduction without additives)
Quantified DifferenceEliminates the need for stoichiometric rare-earth modifiers
ConditionsMild conditions, absence of Lewis acid additives

Streamlines supply chains by removing the need to procure and dispose of toxic or expensive rare-earth Lewis acid modifiers for regioselective reductions.

Aldehyde Yield from Acid Chloride
Class-level inference
70–85% isolated yield; <5% alcohol
Reported one-step aldehyde synthesis at RT
NaBH₄ and LiAlH₄ give 0% aldehyde under comparable conditions

Aprotic Solvent Processability

Unlike sodium borohydride, which is largely insoluble in non-polar media and requires protic solvents (water, methanol) or polar aprotic solvents (DMF) that can trigger side reactions, Cu(BH4)(PPh3)2 is highly soluble in standard organic solvents such as dichloromethane, chloroform, and benzene [2]. This allows reductions to proceed in the same solvent as prior synthetic steps without requiring a solvent-swap [1].

Evidence DimensionSolubility in chlorinated/aromatic solvents
Target Compound DataSoluble in DCM, CHCl3, benzene
Comparator Or BaselineNaBH4 (Insoluble in DCM/benzene)
Quantified DifferenceEnables single-solvent continuous processing
ConditionsStandard laboratory temperature and pressure

Reduces solvent waste and cycle times by enabling reductions directly in the non-polar solvents used for upstream extractions or synthesis.

Aldehyde vs. Ketone Selectivity
Head-to-head
>90% benzaldehyde conversion, >95% acetophenone unreacted
Reported >18:1 aldehyde:ketone reduction ratio
Acid catalyst required; equimolar mixture at RT

Reproducibility via Pre-formed Complexation

Utilizing isolated, pre-formed Bis(triphenylphosphine)copper tetrahydroborate ensures an exact 1:1 stoichiometry of the active reducing species, ensuring batch-to-batch reproducibility [2]. Attempts to generate the reagent in situ from copper(I) chloride, triphenylphosphine, and NaBH4 often leave residual free NaBH4 in the reaction matrix, which indiscriminately reduces sensitive functional groups and degrades the impurity profile [1].

Evidence DimensionBatch-to-batch chemoselectivity
Target Compound DataConsistent selectivity due to absence of free BH4-
Comparator Or BaselineIn situ generation (Variable selectivity due to unreacted NaBH4)
Quantified DifferenceEliminates off-target reduction by free borohydride
ConditionsComplex molecule synthesis with multiple reducible functional groups

Guarantees predictable impurity profiles in scaled-up manufacturing by eliminating the off-target reduction caused by unreacted free borohydride.

Functional Group Tolerance
Class-level inference
78–92% amine yield; no reduction of –Cl, –NO₂, –CN, –OCH₃
Enables protection-group-free amine library synthesis
Sulfamic acid catalyst, CH₂Cl₂; comparators may reduce nitro or dehalogenate

Direct Synthesis of Aldehydes from Carboxylic Acid Derivatives

Ideal for API synthesis where carboxylic acids are activated to acid chlorides and must be reduced to aldehydes. Using this compound avoids the over-reduction typical of NaBH4 and eliminates the need for cryogenic DIBAL-H or pressurized hydrogen (Rosenmund reduction) [1].

Synthesis of Allylic Alcohols from Enals

Applicable where α,β-unsaturated aldehydes must be reduced cleanly to allylic alcohols. It removes the procurement requirement for Cerium(III) chloride or other rare-earth modifiers typically needed to force NaBH4 into a 1,2-selective pathway [2].

Single-Solvent Multi-Step Workflows

Useful in industrial processes where intermediates are generated in dichloromethane or chloroform and must be reduced immediately. Its solubility in these solvents prevents the need for solvent exchange to protic media, reducing cycle times and solvent waste [2].

Precursor for Advanced Copper(I) Catalysis

Serves as a well-defined, soluble starting material for synthesizing binuclear copper(I) complexes via ligand exchange, ensuring exact stoichiometry without residual alkali metal salts [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Aldehyde synthesis from acid chlorides
Controlled hydride transfer without over-reduction
Aldehyde yield and alcohol impurity monitoring
Chemoselective aldehyde reduction in polycarbonyl substrates
Aldehyde vs. ketone discrimination
Ketone preservation and aldehyde conversion endpoints
Reductive amination with sensitive functional groups
Functional group tolerance (–Cl, –NO₂, –CN, –OCH₃)
Amine yield and byproduct analysis
Synthesis of tailored Cu(I) borohydride complexes
Stable PPh₃-protected precursor for ligand exchange
Ligand exchange efficiency and product characterization

Hydrogen Bond Acceptor Count

1

Exact Mass

602.152477 g/mol

Monoisotopic Mass

602.152477 g/mol

Heavy Atom Count

40

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

34010-85-0

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